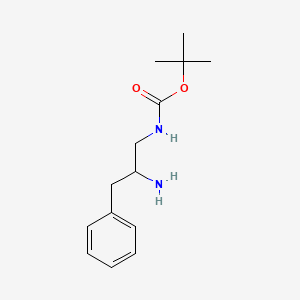

tert-Butyl (2-amino-3-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-phenylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Method

One common method for synthesizing tert-Butyl (2-amino-3-phenylpropyl)carbamate involves the reaction of tert-butyl carbamate with 2-amino-3-phenylpropyl chloride. This reaction is facilitated by a base such as sodium hydride or potassium carbonate, and typically occurs in organic solvents like dichloromethane or tetrahydrofuran at room temperature.

Enantioselective Synthesis

For enantiomerically pure forms such as (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, the synthesis involves the reaction of (R)-2-amino-3-phenylpropylamine with tert-butyl chloroformate. Triethylamine is commonly used as a base to catalyze the reaction while maintaining low temperatures to prevent side reactions and ensure high yield.

Coupling Agent-Assisted Synthesis

Another approach utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method combines tert-butyl carbamate with 2-amino-3-phenylpropylamine under anhydrous conditions to achieve high efficiency.

Industrial Production Methods

Batch Reactions

In large-scale industrial settings, batch reactions are employed for the synthesis of this compound. Automated reactors are used to maintain consistent quality and yield while optimizing reaction conditions to minimize by-products.

Continuous Flow Systems

Continuous flow systems are increasingly utilized for industrial production due to their efficiency in controlling reaction parameters. These systems often incorporate solid catalysts to enhance the yield and purity of the product while minimizing environmental impact.

Phosgene-Free Processes

To address safety concerns associated with phosgene, industrial methods often use organic carbonates like dimethyl carbonate as reactants. This environmentally benign approach provides high yields while avoiding hazardous reagents.

Reaction Analysis

Reaction Conditions

The synthesis reactions typically require controlled temperatures and pressures to ensure selectivity and prevent undesired side reactions. Organic solvents such as dichloromethane or tetrahydrofuran are preferred due to their stability under these conditions.

Common Reagents

Key reagents include:

- Bases: Sodium hydride, potassium carbonate, triethylamine.

- Coupling Agents: DCC.

- Catalysts: DMAP.

These reagents facilitate efficient bond formation between the carbamate group and the amino acid derivative.

Major Products

The primary product is this compound, which can be further modified into carbamate esters, amines, or substituted carbamates for various applications in pharmaceuticals.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Reaction with tert-butyl carbamate | Sodium hydride, potassium carbonate | Room temperature, organic solvents | Simple setup, moderate yield |

| Reaction with tert-butyl chloroformate | Triethylamine | Low temperature | High yield, enantioselective |

| Coupling agent-assisted synthesis | DCC, DMAP | Anhydrous conditions | High efficiency |

| Continuous flow systems | Solid catalysts | Controlled temperature/pressure | Environmentally friendly, scalable |

| Phosgene-free process | Dimethyl carbonate | Mild conditions | Safe, high yield |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (2-amino-3-phenylpropyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl (2-amino-3-phenylpropyl)carbamate | 943323-35-1 | C₁₄H₂₂N₂O₂ | 250.34 | Boc-protected amino group, phenylpropyl chain |

| (R)-enantiomer | 400652-57-5 | C₁₄H₂₂N₂O₂ | 250.34 | R-configuration at the chiral center |

| (S)-enantiomer | 167298-44-4 | C₁₄H₂₂N₂O₂ | 250.34 | S-configuration at the chiral center |

| tert-Butyl (trans-4-phenylcyclohexyl)carbamate | 1190890-51-7 | C₁₈H₂₅NO₂ | 287.40 | Cyclohexyl ring substituted with phenyl |

| tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | 1233501-49-9 | C₁₅H₂₁ClN₂O₃ | 312.79 | Chloro and hydroxy substituents on butan-2-yl |

| tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate | 1187929-81-2 | C₁₀H₁₈N₂O₂·C₂H₂O₄ | 292.29 | Azetidine ring, oxalate counterion |

Key Insights :

- Stereoisomerism : The (R)- and (S)-enantiomers of the target compound are critical for asymmetric synthesis, influencing biological activity and binding affinity in drug candidates .

- Substituent Effects : Introduction of electronegative groups (e.g., chloro in CAS 1233501-49-9) alters reactivity and solubility, while cyclic structures (e.g., azetidine in CAS 1187929-81-2) enhance conformational rigidity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Insights :

Key Insights :

Biological Activity

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H19N1O2

- Molecular Weight : 235.30 g/mol

- CAS Number : 167298-44-4

The compound features a tert-butyl group attached to a carbamate functional group, linked to a chiral amino acid derivative with a phenyl group. This structure is essential for its biological activity, particularly in modulating enzyme interactions and receptor binding.

This compound has been shown to interact with various enzymes and receptors, influencing several biochemical pathways:

-

Enzyme Interactions :

- It modulates the activity of phenylalanine hydroxylase, impacting amino acid metabolism by converting phenylalanine to tyrosine. This interaction can alter levels of these amino acids in biological systems.

- The compound has demonstrated potential as an enzyme inhibitor, specifically targeting pathways involved in neurotransmitter synthesis and degradation.

-

Cell Signaling :

- The compound influences neurotransmitter systems, particularly those associated with pain perception and neuroprotection. It may enhance synaptic transmission by modulating neurotransmitter receptor activity.

Molecular Mechanisms

The biological activity of this compound is mediated through several molecular mechanisms:

- Binding Affinity : The compound exhibits significant binding affinity to various protein targets, with studies indicating a dissociation constant (K_D) in the micromolar range for specific interactions .

- Inhibition Mechanism : It can inhibit enzyme activity by occupying active sites, thereby preventing substrate access and subsequent catalytic reactions.

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that low doses of the compound enhanced cognitive function and reduced symptoms associated with neurological disorders. The study highlighted the dose-dependent nature of its effects, suggesting therapeutic potential for conditions like Alzheimer's disease.

Binding Affinity Assessment

Research utilizing surface plasmon resonance (SPR) techniques demonstrated that this compound stabilizes protein-ligand complexes significantly, with K_D values confirming its binding efficacy .

| Study | Binding Method | K_D Value (µM) |

|---|---|---|

| Neurotransmitter Receptor Interaction | SPR | 11.5 ± 4.2 |

| Enzyme Inhibition | ITC | 9 |

Dosage Effects in Animal Models

The biological activity of this compound was assessed in various animal models. Findings indicate that at low doses, it exhibits beneficial effects on cognitive functions and reduces inflammation-related symptoms. However, higher doses may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites which may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing the compound's pharmacokinetics and safety profile.

Q & A

Q. How to mitigate environmental risks during large-scale disposal of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.